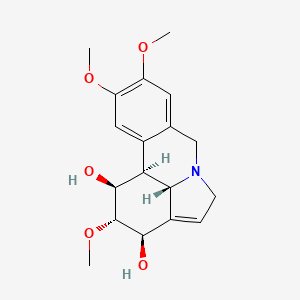
Narcissidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Narcissidine is a member of phenanthridines.
Applications De Recherche Scientifique
Biological Activities
Narcissidine exhibits a range of biological activities, making it a compound of interest in various fields of research:
- Antitumor Activity : this compound has shown promise in inhibiting the growth of cancer cells. Studies indicate that it can induce apoptosis and inhibit cell proliferation in various cancer models. For instance, research on Amaryllidaceae alkaloids revealed that this compound and its derivatives possess significant anticancer properties against solid tumors, with mechanisms involving cytotoxic activity through apoptosis induction .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. It has been tested against several pathogens, showing effectiveness in inhibiting growth and viability. This is particularly relevant in the context of increasing drug resistance among microbial strains .
- Antimalarial Effects : this compound's activity against malaria-causing parasites has been investigated, revealing potential as a treatment option against strains of Plasmodium falciparum. This application is crucial given the global health challenge posed by malaria and the need for new therapeutic agents .
- Antifeedant Properties : Research indicates that this compound acts as an antifeedant against certain insect pests, such as Spodoptera littoralis. This property is valuable in agricultural contexts where pest control is necessary without relying heavily on synthetic pesticides .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Case Study 1 : A study published in Phytochemistry demonstrated that this compound isolated from Hippeastrum puniceum exhibited significant antifeedant activity against Spodoptera littoralis, suggesting its potential use as a natural pesticide .
- Case Study 2 : Research conducted by Berkov et al. highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. The study reported weak antiviral activity at non-cytotoxic concentrations, indicating a promising avenue for further investigation in the context of COVID-19 treatment .
- Case Study 3 : An investigation into the cytotoxic effects of this compound on various cancer cell lines revealed its ability to induce apoptosis through specific molecular pathways. The findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .
Data Summary Table
Propriétés
Formule moléculaire |
C18H23NO5 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1S,13R,14R,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,11-tetraene-13,15-diol |
InChI |
InChI=1S/C18H23NO5/c1-22-12-6-9-8-19-5-4-10-15(19)14(11(9)7-13(12)23-2)17(21)18(24-3)16(10)20/h4,6-7,14-18,20-21H,5,8H2,1-3H3/t14-,15+,16+,17-,18-/m0/s1 |
Clé InChI |
OHZXJDOKMFHAFO-PNKHAZJDSA-N |
SMILES |
COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |
SMILES isomérique |
CO[C@@H]1[C@H]([C@@H]2[C@H]3C(=CCN3CC4=CC(=C(C=C24)OC)OC)[C@H]1O)O |
SMILES canonique |
COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |
Synonymes |
narcissidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















